Benzoic acid;4-iodophenol is a compound that combines benzoic acid and 4-iodophenol, featuring a unique molecular structure that allows it to participate in various chemical reactions. This compound is notable for its applications in pharmaceuticals and materials science due to the functional groups present in its structure.
This compound can be synthesized through various methods, primarily involving the diazotization of 4-aminophenol and subsequent reactions with benzoic acid. The synthesis methods are well-documented in chemical literature and patents, highlighting its relevance in organic synthesis and industrial applications.
Benzoic acid;4-iodophenol is classified as an aromatic compound due to the presence of both benzoic acid and phenolic structures. It falls under the category of halogenated phenols, which are known for their reactivity and utility in organic chemistry.
The synthesis of benzoic acid;4-iodophenol can be achieved through several key methods:
The reaction conditions typically include controlled temperatures (around 0-5 °C during diazotization) and careful handling of reagents to prevent side reactions. The purification of the final product often involves recrystallization techniques to achieve high purity levels.
The molecular formula of benzoic acid;4-iodophenol is , with a molecular weight of approximately 342.13 g/mol. The compound features:
The structural representation can be described using SMILES notation: C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1O)I
. This notation reflects the connectivity of atoms within the molecule, emphasizing its aromatic characteristics.
Benzoic acid;4-iodophenol participates in various chemical reactions:
These reactions are often conducted under controlled conditions using solvents such as dimethyl sulfoxide or acetonitrile, which help solubilize reactants and improve yields.
The mechanism by which benzoic acid exerts its effects, particularly in antimicrobial applications, involves:
Studies indicate that concentrations of benzoic acid above certain thresholds can effectively inhibit bacterial growth, making it valuable in food preservation.
Property | Value |
---|---|
Molecular Formula | C13H11IO3 |
Molecular Weight | 342.13 g/mol |
Melting Point | 120–125 °C |
Solubility | Soluble in ethanol |
Benzoic acid;4-iodophenol finds applications across various fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3